molecular formula C11H9BrN2O2 B2403509 1-Benzyl-5-bromo-1,2,3,4-tetrahydropyrimidine-2,4-dione CAS No. 57712-67-1

1-Benzyl-5-bromo-1,2,3,4-tetrahydropyrimidine-2,4-dione

Cat. No.: B2403509
CAS No.: 57712-67-1
M. Wt: 281.109
InChI Key: NYNOBRTYKCVRJN-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 1-Benzyl-5-bromo-1,2,3,4-tetrahydropyrimidine-2,4-dione typically involves the reaction of appropriate starting materials under controlled conditions. One common synthetic route includes the bromination of 1-benzyl-1,2,3,4-tetrahydropyrimidine-2,4-dione using bromine or a brominating agent . The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the product is purified through recrystallization or chromatography .

Industrial production methods for this compound may involve large-scale bromination reactions using automated equipment to ensure consistency and efficiency. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to maximize yield and purity .

Chemical Reactions Analysis

1-Benzyl-5-bromo-1,2,3,4-tetrahydropyrimidine-2,4-dione undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino derivative, while oxidation can produce a ketone or aldehyde .

Comparison with Similar Compounds

1-Benzyl-5-bromo-1,2,3,4-tetrahydropyrimidine-2,4-dione can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific reactivity and biological activity, which can differ significantly from its halogenated analogs .

Properties

IUPAC Name

1-benzyl-5-bromopyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrN2O2/c12-9-7-14(11(16)13-10(9)15)6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H,13,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYNOBRTYKCVRJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=C(C(=O)NC2=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57712-67-1
Record name 1-benzyl-5-bromo-1,2,3,4-tetrahydropyrimidine-2,4-dione
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a suspension of 5-bromouracil (5.0 g, 26 mmol) and potassium carbonate (7.2 g, 52 mmol) in N,N-dimethylformamide (25 mL) was added benzyl bromide (3.1 mL, 26 mmol) and the reaction mixture stirred 72 h. The reaction was treated with water (50 mL) and then extracted into ethyl acetate (3×75 mL). The aqueous layer was further extracted with dichloromethane (3×100 mL), the dichloromethane layers were combined, washed with water (2×50 mL), brine (1×50 mL), dried over magnesium sulfate, filtered and concentrated in vacuo. The resulting mixture of products was purified by pressurized silica gel chromatography (25% ethyl acetate in hexane) to provide 1-benzyl-5-bromo-1H-pyrimidine-2,4-dione.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
7.2 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
3.1 mL
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
reactant
Reaction Step Three

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